Cas no 76689-62-8 (5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole)

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
- 76689-62-8
- DTXCID40455232
- 1H-Pyrazole, 5-bromo-1,3-dimethyl-4-nitro-
- DTXSID50504422
-
- MDL: MFCD00464264
- インチ: InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3
- InChIKey: IDOBLHKZPIZYPS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 218.96434Da
- どういたいしつりょう: 218.96434Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D647835-1g |
5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole |
76689-62-8 | 95% | 1g |
$965 | 2025-02-26 | |
eNovation Chemicals LLC | D647835-1g |
5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole |
76689-62-8 | 95% | 1g |
$965 | 2024-08-03 | |
eNovation Chemicals LLC | D647835-1g |
5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole |
76689-62-8 | 95% | 1g |
$965 | 2025-02-26 |
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole 関連文献
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazoleに関する追加情報
Introduction to 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS No. 76689-62-8)
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 76689-62-8, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of bromo and nitro substituents in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural motif of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole consists of a six-membered aromatic ring system with nitrogen atoms at the 1H and 3 positions, methyl groups at the 1 and 3 positions, and a nitro group at the 4 position. The bromo substituent at the 5 position introduces electrophilic characteristics, facilitating various chemical transformations such as nucleophilic substitution reactions. This structural versatility allows researchers to modify the compound further to explore novel derivatives with enhanced or tailored biological activities.
In recent years, there has been a surge in research focused on developing new therapeutic agents derived from pyrazole derivatives. The nitro group in 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole not only contributes to its reactivity but also serves as a pharmacophore that can interact with biological targets. Studies have demonstrated that nitro-substituted pyrazoles exhibit potent activity against various pathogens and can modulate inflammatory pathways. For instance, research published in peer-reviewed journals has highlighted the efficacy of nitro-pyrazole compounds in inhibiting bacterial growth and reducing inflammation in cellular models.
The bromo substituent in 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole further enhances its utility as a building block in medicinal chemistry. Bromine is known to participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow for the introduction of diverse functional groups at specific positions of the pyrazole ring, enabling the synthesis of structurally diverse libraries of compounds for high-throughput screening.
One of the most compelling aspects of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is its potential application in the development of anticancer agents. Pyrazole derivatives have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways involved in tumor growth and progression. The nitro group can be reduced to an amine under specific conditions, yielding a compound with altered electronic properties that may enhance binding affinity to biological targets. Additionally, the bromo group can be selectively modified using palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, further expanding the chemical space for drug discovery.
Recent advancements in computational chemistry have also contributed to the exploration of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole as a lead compound. Molecular docking studies have identified potential binding interactions between this compound and enzymes implicated in metabolic disorders. By leveraging virtual screening techniques, researchers can predict how modifications to the pyrazole core might improve binding affinity and selectivity. Such computational approaches are accelerating the discovery process by narrowing down candidate compounds for experimental validation.
The synthesis of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes halogenation of a methyl-substituted pyrazole followed by nitration and subsequent bromination. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications such as biological testing or material science applications.
In material science applications, 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole has been explored for its potential use in organic electronics due to its electron-withdrawing properties conferred by the nitro group. Pyrazole derivatives are known to exhibit interesting electronic characteristics when incorporated into conjugated polymers or small-molecule semiconductors. The bromo substituent also allows for further functionalization via metal-catalyzed coupling reactions, enabling the design of novel materials with tailored optoelectronic properties.
The growing interest in 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole underscores its significance as both a synthetic intermediate and a potential lead compound for drug discovery. Its unique structural features—combining electron-deficient nitro and halogen substituents—make it an attractive scaffold for generating structurally diverse libraries of compounds with therapeutic potential. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry and materials science endeavors.
76689-62-8 (5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole) 関連製品
- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)
- 1251679-57-8(N-(2,5-difluorophenyl)-2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)
- 1639-05-0(4-methylpentane-2-thiol)
- 52410-74-9(Ethylene dimethanesulfonate)
- 2171439-55-5(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyloxolane-3-carboxylic acid)
- 2227726-64-7(methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate)
- 2411337-73-8((2E)-4-(dimethylamino)-N-{3-(dimethylamino)pyridin-2-ylmethyl}but-2-enamide)
- 2137082-21-2((1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol)
- 1545131-81-4(3-(aminomethyl)-3-(3-chloro-2-fluorophenyl)cyclobutan-1-ol)
- 24279-39-8(2,6-Dichloro-4-(trifluoromethyl)aniline)




